3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde
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Overview
Description
3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde is a chemical compound characterized by the presence of a chloro group, a trifluoromethylsulfanyl group, and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde typically involves multiple steps. One common method includes the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-[(trifluoromethyl)sulfanyl]phenyl methanol under suitable conditions to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzoic acid.
Reduction: 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar in structure but lacks the methoxy group.
3-Chloro-4-methoxybenzaldehyde: Similar but lacks the trifluoromethylsulfanyl group.
4-[(Trifluoromethyl)sulfanyl]benzaldehyde: Similar but lacks the chloro and methoxy groups.
Uniqueness
3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethylsulfanyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
819076-57-8 |
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Molecular Formula |
C15H10ClF3O2S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-chloro-4-[[4-(trifluoromethylsulfanyl)phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C15H10ClF3O2S/c16-13-7-11(8-20)3-6-14(13)21-9-10-1-4-12(5-2-10)22-15(17,18)19/h1-8H,9H2 |
InChI Key |
SQHCIIZSMHWBKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)SC(F)(F)F |
Origin of Product |
United States |
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